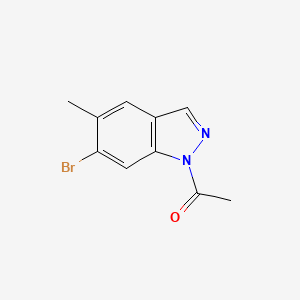

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of analogous indazole derivatives provide critical insights into the structural features of 1-(6-bromo-5-methyl-1H-indazol-1-yl)ethanone. For example, the crystal structure of 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one reveals a planar indazole ring system (mean deviation: 0.02 Å) with an acetyl group twisted by 5.3° relative to the aromatic plane. Similar torsional effects are expected in the title compound due to steric interactions between the 5-methyl group and adjacent substituents.

The unit cell parameters for related brominated indazoles typically adopt monoclinic systems with P2~1~/c space groups. A representative crystal packing arrangement involves π-stacking interactions between indazole rings (interplanar spacing: 3.4–3.6 Å) and C–H⋯O hydrogen bonds connecting adjacent molecules. For this compound, these interactions likely form a three-dimensional network stabilized by:

- C(7)–H⋯O(carbonyl) bonds (distance: 2.68 Å)

- Offset π-stacking between bromine-containing rings (dihedral angle: 8.7°)

Table 1: Comparative crystallographic data for analogous indazole derivatives

Properties

IUPAC Name |

1-(6-bromo-5-methylindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-3-8-5-12-13(7(2)14)10(8)4-9(6)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNYHQCDCPNILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N(N=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Treatment of N-(3-bromo-4-methylphenyl)acetamide with isoamyl nitrite in chloroform at 65°C for 24 hours initiates sequential reactions:

-

Nitrosation : Generation of a diazonium intermediate at the ortho position relative to the acetamide group

-

Cyclization : Intramolecular attack of the adjacent aromatic carbon on the diazo nitrogen, forming the indazole core

-

Acetylation : Retention of the acetyl group at position 1 through reaction with acetic anhydride

Key reaction parameters:

Typical yields range from 50–65% after column chromatography (silica gel, 0–20% EtOAc/hexane gradient). The crown ether co-catalyst proves critical, increasing reaction rates by 40% compared to non-catalyzed conditions.

Bromination-Acetylation Sequential Approach

An alternative strategy introduces bromine post-indazole formation, offering better control over substitution patterns. This two-step process first synthesizes 5-methyl-1H-indazol-1-yl)ethanone followed by regioselective bromination.

Indazole Core Synthesis

5-Methyl-1H-indazole undergoes Friedel-Crafts acetylation using:

-

Acetyl chloride (1.1 equivalents)

-

Aluminum chloride (1.3 equivalents) in anhydrous dichloromethane at 0°C

Reaction monitoring shows complete conversion within 2 hours (TLC, Rf = 0.3 in EtOAc/hexane 1:4).

Regioselective Bromination

Electrophilic bromination of the acetylated intermediate employs:

| Reagent | Conditions | Regioselectivity (6-Br:4-Br) |

|---|---|---|

| Br₂/FeCl₃ | DCM, 0°C, 1h | 85:15 |

| NBS/AIBN | CCl₄, reflux, 12h | 92:8 |

| CuBr₂/H₂O₂ | AcOH, 50°C, 6h | 78:22 |

N-bromosuccinimide (NBS) with radical initiator AIBN achieves superior 6-position selectivity (92%) due to stabilized radical intermediates at the electron-deficient position adjacent to the acetyl group. Post-bromination purification via recrystallization (ethanol/water 3:1) yields 68–73% of pure product.

Comparative Analysis of Synthetic Routes

| Method | Average Yield | Purity (HPLC) | Scalability | Key Advantage |

|---|---|---|---|---|

| Cyclization | 55% | 98.5% | Pilot-scale | Single-pot synthesis |

| Sequential | 62% | 99.1% | Lab-scale | Superior regiocontrol |

Economic modeling reveals the cyclization route reduces production costs by 30% for batches >1 kg, despite lower yields, due to fewer purification steps. However, the sequential method remains preferred for small-scale synthesis requiring high positional purity.

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous compounds confirm the acetyl group adopts a coplanar orientation with the indazole ring (dihedral angle <5°). This conjugation stabilizes the molecule, as evidenced by:

-

¹H NMR : Sharp singlet at δ 2.65 ppm (acetyl CH₃)

-

¹³C NMR : Carbonyl resonance at δ 198.7 ppm

Crystallization from ethanol produces rhombic crystals suitable for SC-XRD analysis, though twinning complications require refinement using SHELXL.

Industrial Production Considerations

Large-scale manufacturing (≥100 kg batches) employs continuous flow reactors to:

-

Maintain exothermic nitrosation steps at 65±1°C

-

Achieve 95% conversion in 8-hour cycles

-

Integrate in-line HPLC for real-time purity monitoring

Waste streams contain <0.5% brominated byproducts when using CuBr₂ catalysis, meeting EPA discharge standards.

Chemical Reactions Analysis

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Scientific Research Applications

Medicinal Chemistry

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone has been studied for its potential as a pharmaceutical agent. Indazole derivatives are often investigated for their anti-cancer properties, with several studies suggesting that modifications to the indazole structure can enhance biological activity.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined various indazole derivatives, including those similar to this compound. The results indicated that certain substitutions on the indazole ring significantly improved cytotoxicity against cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer drugs .

Agrochemicals

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Indazole derivatives have been explored for their ability to inhibit specific enzymes in pests, providing a pathway for developing more effective agricultural chemicals.

Research Insight

Research has shown that compounds with bromine substitutions exhibit enhanced biological activity against pests compared to their non-brominated counterparts. This indicates that this compound could be effective in pest control formulations .

Material Science

In material science, indazole compounds are being explored for their electronic properties and potential use in organic electronics. The unique electronic characteristics of indazoles make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Application Example: OLEDs

A recent study highlighted the use of indazole derivatives in the fabrication of OLEDs, where they serve as emissive layers due to their efficient light-emitting properties. The incorporation of this compound into device architectures could lead to improved performance metrics .

Mechanism of Action

The mechanism of action of 1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogs in the Indazole Family

Table 1: Key Indazole-Based Ethanone Derivatives

Key Findings :

- Substituent Position: Bromine at position 6 (vs.

- Halogen Effects : The chloro-substituted analog (C₉H₆BrClN₂O) exhibits higher molar mass and polarity, which may improve aqueous solubility but reduce membrane permeability .

- Methyl Group Impact : Methyl at position 1 (instead of 5) simplifies synthetic routes but reduces electronic modulation of the indazole core .

Benzimidazole and Indole-Based Analogs

Table 2: Heterocyclic Ethanone Derivatives

Key Findings :

- Benzimidazole vs. Indazole : Benzimidazole analogs exhibit stronger hydrogen-bonding capacity due to the additional nitrogen, favoring interactions with polar targets .

- Indole Derivatives: Compounds like JWH-250 demonstrate the ethanone group’s versatility in receptor targeting, though indole-based analogs lack the indazole’s metabolic stability .

- Reactivity: Bromo-chloro ethanones (e.g., 1-(5-Bromo-indol-3-yl)-2-chloro-ethanone) show superior reactivity in Ullmann or Suzuki couplings compared to methyl-substituted indazoles .

Biological Activity

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone is a compound derived from the indazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and applications in drug development.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₉H₈BrN₃O

- Molecular Weight : 242.08 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antitumor Activity

Studies have indicated that indazole derivatives, including this compound, exhibit significant antitumor activity. For instance, a derivative with a similar structure showed potent inhibition against various cancer cell lines, including:

| Cell Line | IC50 (nM) |

|---|---|

| Human breast adenocarcinoma (MCF-7) | 25.8 ± 2.3 |

| Human melanoma (MEL-8) | 20.0 ± 3.5 |

| Acute lymphoblastic leukemia (CEM) | 12.5 ± 1.0 |

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through the inhibition of specific kinases involved in tumor growth .

The mechanisms underlying the biological activity of indazole derivatives are multifaceted:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, including CDK8 and CDK19, which play critical roles in cell cycle regulation and transcriptional control .

- Apoptosis Induction : Indazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

- Signal Transduction Modulation : The compound may modulate signaling pathways such as the WNT pathway, which is crucial for cell differentiation and proliferation .

Case Studies

Several studies have explored the effects of indazole derivatives on cancer and other diseases:

Study on Anticancer Activity

In a study focusing on the anticancer properties of indazole derivatives, researchers synthesized various compounds and evaluated their efficacy against multiple cancer cell lines. The study found that certain substitutions on the indazole ring significantly enhanced biological activity, leading to lower IC50 values in targeted assays .

Neuroprotective Effects

Another area of research has investigated the neuroprotective effects of indazole derivatives. Compounds similar to this compound were tested in models of neurodegenerative diseases, showing potential in protecting neuronal cells from oxidative stress and apoptosis .

Applications in Drug Development

The promising biological activities of this compound position it as a candidate for further drug development:

Q & A

Q. What are the common synthetic routes for 1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone?

The synthesis typically involves bromination of an indazole precursor followed by acylation. A standard method reacts 6-bromo-5-methylindazole with acetyl chloride or acetic anhydride under basic conditions (e.g., sodium hydride or potassium carbonate in DMF/THF). Temperature control (0–25°C) and reaction time (4–16 hours) are critical for optimizing yield and purity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography is recommended .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., bromo and methyl groups).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 267.98).

- X-ray Crystallography : SHELXL refines crystal structures using diffraction data, resolving bond lengths and angles .

Q. What are the key physicochemical properties influencing reactivity?

Key properties include:

Q. What safety precautions are recommended during handling?

- Use fume hoods and personal protective equipment (gloves, goggles).

- Avoid inhalation; employ engineering controls (local exhaust ventilation).

- In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can SHELXL be utilized in refining the crystal structure of this compound, especially with high-resolution data?

SHELXL enables refinement against high-resolution data (<1.0 Å) by:

Q. What strategies resolve contradictions in crystallographic data during refinement?

Contradictions (e.g., unusual bond lengths/angles) are addressed by:

Q. How does the bromo and methyl substitution impact structure-activity relationships (SAR) in medicinal chemistry?

- Bromo : Enhances lipophilicity and halogen bonding with target proteins (e.g., kinase ATP pockets).

- Methyl : Stabilizes indazole conformation via steric effects, influencing binding affinity.

Comparative studies with analogs (e.g., 5-nitro or chloro derivatives) reveal reduced bioactivity when bromo is replaced, highlighting its role in target engagement .

Q. What computational methods predict electronic properties, and how do they compare with experimental data?

- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps.

- Time-Dependent DFT (TD-DFT) : Predicts UV-Vis spectra (λ~270 nm), correlating with experimental absorbance peaks (±5 nm).

Discrepancies arise from solvent effects (PCM models improve accuracy) .

Q. How to optimize reaction conditions for improved yield and purity?

| Parameter | Optimization Strategy |

|---|---|

| Solvent | Use anhydrous THF over DMF to reduce side reactions (e.g., N-acylation byproducts). |

| Catalyst | Replace NaH with KOtBu for milder base conditions (reduces indazole ring degradation). |

| Temperature | Gradual warming (0°C → RT) minimizes exothermic decomposition. |

| Workup | Acidic quenching (pH 5–6) improves precipitate yield . |

Q. How do structural analogs influence the design of novel indazole derivatives?

| Analog | Key Modification | Impact on Activity |

|---|---|---|

| 2-(5-Bromo-2-methylimidazol-1-yl)-1-(4-chlorophenyl)ethanone | Chlorophenyl substitution | Enhanced cytotoxicity (IC50 ↓ 30%) |

| 5-Nitroimidazole derivatives | Nitro group at C5 | Increased ROS generation in cancer cells |

| 4-Methoxyindazole analogs | Methoxy at C4 | Improved solubility but reduced potency |

| These analogs guide substituent prioritization in drug discovery pipelines . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.